molecular formula C16H13BrO4 B8357651 methyl 4-benzyloxy-3-bromo-5-formylbenzoate

methyl 4-benzyloxy-3-bromo-5-formylbenzoate

Cat. No.: B8357651
M. Wt: 349.17 g/mol
InChI Key: AVJZGAPXXLFZJX-UHFFFAOYSA-N
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Description

methyl 4-benzyloxy-3-bromo-5-formylbenzoate is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a formyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-benzyloxy-3-bromo-5-formylbenzoate typically involves multiple steps, starting from commercially available precursorsThe formyl group is then introduced via a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

methyl 4-benzyloxy-3-bromo-5-formylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The benzyloxy group can participate in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Methyl 4-benzyloxy-3-bromo-5-carboxy-benzoate.

    Reduction: Methyl 4-benzyloxy-3-bromo-5-hydroxymethyl-benzoate.

Scientific Research Applications

methyl 4-benzyloxy-3-bromo-5-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical probes.

    Medicine: Investigated for its potential as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for methyl 4-benzyloxy-3-bromo-5-formylbenzoate depends on its specific application. In chemical reactions, it acts as a versatile intermediate that can undergo various transformations. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-benzyloxy-3-bromo-benzoate: Lacks the formyl group, making it less reactive in certain transformations.

    Methyl 4-benzyloxy-5-formyl-benzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    Methyl 4-benzyloxy-3-formyl-benzoate: Lacks the bromine atom, similar to the previous compound.

Uniqueness

methyl 4-benzyloxy-3-bromo-5-formylbenzoate is unique due to the presence of both the bromine and formyl groups, which provide a combination of reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of complex organic molecules.

Properties

Molecular Formula

C16H13BrO4

Molecular Weight

349.17 g/mol

IUPAC Name

methyl 3-bromo-5-formyl-4-phenylmethoxybenzoate

InChI

InChI=1S/C16H13BrO4/c1-20-16(19)12-7-13(9-18)15(14(17)8-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

AVJZGAPXXLFZJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-bromo-5-formyl-4-hydroxybenzoate (11.5 g, 44.39 mmol) was dissolved in acetone (100 mL) and then benzylbromide (8.35 g, 48.83 mmol) and potassium bicarbonate (6.74 g, 48.83 mmol) were added. The mixture was stirred overnight and the organic layer was washed with water. The organic layer was separated, dried over MgSO4 and concentrated. Product was purified from the residue by flash silica gel chromatography to give methyl 4-benzyloxy-3-bromo-5-formyl-benzoate (10.0 g).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step Two
Quantity
6.74 g
Type
reactant
Reaction Step Two

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